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Executive Summary and Clinical Trial Overview

Laquinimod is an orally active immunomodulatory agent that has been investigated for its potential
disease-modifying effects in Huntington's disease (HD). The LEGATO-HD trial (NCT02215616), a
multicenter, randomized, double-blind, placebo-controlled phase 2 study, evaluated the safety and efficacy of
laquinimod in early HD patients over 52 weeks. This compound represents a novel approach to HD
treatment by targeting the neuroinflammatory components of disease pathology rather than directly
addressing mutant huntingtin protein levels. The completed LEGATO-HD study demonstrated that while
laquinimod did not show statistically significant improvements in motor symptoms compared to placebo, it
did exhibit a significant effect on reducing caudate volume loss, suggesting potential neuroprotective

benefits that warrant further investigation [1] [2].

The mechanistic basis for laquinimod in HD stems from its ability to modulate central nervous system
inflammatory pathways that are increasingly recognized as contributors to HD pathology. Research has
demonstrated that laquinimod treatment results in downregulation of proinflammatory cytokines in
monocytes from both pre-manifest and manifest HD gene carriers, with significantly reduced levels of IL-1f,
IL-5, IL-8, IL-10, IL-13, and TNFua following lipopolysaccharide stimulation [3]. This immunomodulatory

activity, combined with effects on microglial activation and potential neuroprotective mechanisms, positions
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laquinimod as a unique therapeutic approach among investigational HD treatments that primarily focus on

huntingtin-lowering strategies [4] [5].

Table 1: LEGATO-HD Trial Design Overview

Trial Characteristic

Specification

ClinicalTrials.gov ID

Study Design

Countries

Study Sites

Treatment Duration

Population

CAG Repeat Length

Key Inclusion Criteria

Treatment Groups

Primary Endpoint

Key Secondary
Endpoint

NCT02215616
Multicenter, randomized, double-blind, placebo-controlled, phase 2

10 (Canada, Czech Republic, Germany, Italy, Netherlands, Portugal, Russia,
Spain, UK, USA)

48

52 weeks

Early Huntington's disease patients (ages 21-55)

36-49

UHDRS-TMS >5, Total Functional Capacity =8

Placebo, Laquinimod 0.5 mg, Laquinimod 1.0 mg, Laquinimod 1.5 mg*
Change in UHDRS-Total Motor Score (TMS) from baseline to week 52

Percent change in caudate volume from baseline to week 52

*The 1.5 mg group was discontinued before recruitment completion due to cardiovascular safety concerns in

multiple sclerosis studies [1].

Comprehensive Clinical Trial Results and Data Analysis
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Primary and Secondary Efficacy Endpoints

The LEGATO-HD trial yielded mixed efficacy results that provide important insights into laquinimed's
potential therapeutic profile in Huntington's disease. For the primary endpoint of change in Unified
Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) at week 52, the comparison between
laquinimod 1.0 mg and placebo showed no statistically significant difference (least squares mean
difference: 0.78, 95% CI: -1.42 to 2.98, p=0.4853). The least squares mean change from baseline was 1.98
(SE 0.83) in the laquinimod 1.0 mg group compared to 1.2 (0.82) in the placebo group [1] [2]. This suggests
that laquinimed did not demonstrate a clinically meaningful effect on the motor symptoms of HD over the

52-week treatment period.

In contrast, the key secondary endpoint of caudate volume reduction showed a statistically significant
beneficial effect. The percent change in caudate volume at week 52 was significantly reduced in the
laquinimoed 1.0 mg group compared to placebo (least squares mean difference: -1.76%, 95% CI: -2.67 to
-0.85; p=0.0002). The least squares mean change was 3.10% (SE 0.38) in the 1.0 mg group versus 4.86%
(0.38) in the placebo group [1]. This finding represents an important potential neuroprotective effect, as
reduced caudate atrophy is a recognized marker of disease progression in HD. The dissociation between
clinical motor scores and imaging biomarkers has been observed in other neurodegenerative disease trials
and may reflect the need for longer treatment durations to translate structural preservation into functional

benefits.

Safety and Tolerability Profile

Laquinimod demonstrated a generally favorable safety profile in the LEGATO-HD trial, with no new
safety concerns identified beyond those previously observed in multiple sclerosis studies. The incidence of
serious adverse events was similar across treatment groups: 7% in the placebo group, 7% in the laquinimod
0.5 mg group, 5% in the laquinimod 1.0 mg group, and 3% in the laquinimod 1.5 mg group. One death

occurred during the trial, which was in the placebo group and judged to be unrelated to treatment [1].

The most frequent adverse events observed across all laquinimod dose groups were headache (16%),
diarrhea (10%), fall (7%), nasopharyngitis (8%), influenza (6%), vomiting (5%), arthralgia (5%), irritability
(4%), fatigue (3%), and insomnia (3%) [1]. It is noteworthy that the 1.5 mg dose group was discontinued

early in the trial due to cardiovascular safety concerns identified in previous multiple sclerosis studies,
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though the lower doses (0.5 mg and 1.0 mg) appeared well-tolerated in the HD population. The safety
findings support continued investigation of laquinimed at appropriate doses in HD, particularly given the

favorable balance between potential benefits and risks.

Table 2: Efficacy Outcomes from LEGATO-HD Trial

. Laquinimod 1.0 Treatment P-
Efficacy Measure Placebo .
mg Difference value
Primary Endpoint
UHDRS-TMS Change from 1.98 (0.83) 1.2 (0.82) 0.78 (-1.42 to 0.4853
baseline (SE) 2.98)
Key Secondary Endpoint
Caudate Volume % Change 3.10% (0.38) 4.86% (0.38) -1.76% (-2.67 to 0.0002
(SE) -0.85)
Other Measures
Serious Adverse Events 5% 7% - -
Study Completion Rate ~81% (across all ~81% (across all - -
groups) groups)

Table 3: Most Frequent Adverse Events (=5% incidence in any laquinimod group)

Adverse Event Laquinimod All Doses (n=244) Placebo (n=108)
Headache 16% *
Diarrhea 10% *
Fall 7% *
Nasopharyngitis 8% *
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Adverse Event Laquinimod All Doses (n=244) Placebo (n=108)
Influenza 6% *
Vomiting 5% *
Arthralgia 5% *
Irritability 4% *
Fatigue 3% *
Insomnia 3% *

*Specific percentages for placebo group not provided in source publication beyond serious adverse events

[1].
Detailed Experimental Protocols

In Vitro Assessment of Cytokine Modulation

The immunomodulatory effects of laquinimoed can be evaluated through cytokine production assays in
human peripheral blood mononuclear cells (PBMCs) and monocytes. This protocol is adapted from the
methodology used to demonstrate laquinimod's effect on hyperactive cytokine production in HD patient

myeloid cells [3].

Protocol Steps:

e Subject Selection and Blood Collection: Collect venous blood from manifest HD patients, pre-
manifest HD gene carriers, and matched healthy volunteers using EDTA or heparin anticoagulant
tubes.

e PBMC Isolation: Isolate PBMCs using density gradient centrifugation with Ficoll-Paque PLUS.
Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

e Laquinimod Treatment: Resuspend cells in complete RPMI-1640 medium supplemented with 10%
fetal bovine serum. Pre-treat cells with 5 uM laquinimod or vehicle control for 24 hours.
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e Cell Stimulation: Stimulate cells with 10 ng/mL lipopolysaccharide (LPS) for 24 hours to activate
inflammatory pathways.

e Cytokine Measurement: Collect culture supernatants and measure cytokine levels (IL-1[3, IL-5, IL-8,
IL-10, IL-13, TNFa) using multiplex immunoassay platforms such as Meso Scale Discovery
electrochemiluminescence or Luminex bead-based technology.

o Data Analysis: Normalize cytokine levels to cell viability controls and compare stimulated cytokine
production between laquinimod-treated and untreated conditions using appropriate statistical tests
(e.g., two-way ANOVA with post-hoc tests).

Key Applications: This protocol allows researchers to quantify laquinimod's effects on the hyperactive
cytokine release characteristic of HD patient immune cells. The expected outcome is significantly reduced
proinflammatory cytokine production in laquinimod-treated HD patient monocytes compared to untreated

controls, with minimal effects on healthy control cells [3].

Clinical Assessment of Motor Function and Neuroimaging

The clinical efficacy of laquinimod in HD patients should be evaluated using standardized rating scales and

neuroimaging biomarkers as validated in the LEGATO-HD trial [1] [2].

Protocol Steps:

¢ Subject Selection: Recruit early HD patients (UHDRS-TMS >5, TFC =8) with confirmed CAG repeat
expansion (36-49 repeats). Age range typically 21-55 years.

e Study Design: Implement a randomized, double-blind, placebo-controlled, parallel-group design with
52-week treatment duration.

¢ Treatment Administration: Administer once-daily oral laquinimod (0.5 mg or 1.0 mg) or matching
placebo.

¢ Motor Assessments: Conduct UHDRS-Total Motor Score assessments at baseline, week 13, week
26, week 39, and week 52. All raters should be certified annually to maintain consistency.

¢ Neuroimaging: Perform 3T MRI scans at baseline and week 52. Use T1-weighted volumetric
sequences to measure caudate volume. Implement standardized positioning and acquisition
parameters across all study sites.

¢ Image Analysis: Process images using automated or semi-automated segmentation algorithms (e.g.,
FSL, FreeSurfer) to calculate caudate volumes. Normalize volumes to intracranial volume.

o Statistical Analysis: Analyze change from baseline in UHDRS-TMS and percent change in caudate
volume using mixed-model repeated measures or analysis of covariance.
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Key Considerations: The UHDRS-TMS assessment should be conducted by experienced raters who remain
blinded to treatment assignment. For caudate volume measurements, centralized reading centers with quality
control procedures are essential to minimize variability. Sample size calculations for future trials should
account for the observed effect sizes from LEGATO-HD, particularly the approximately 1.76% reduction in

caudate atrophy with laquinimod 1.0 mg versus placebo [1].

Mechanism of Action and Signaling Pathways

Laquinimod exerts its effects through multiple immunomodulatory pathways that target both peripheral
and central nervous system inflammation in Huntington's disease. The compound is a small-molecule

quinoline-3-carboxamide derivative with oral bioavailability and central nervous system penetration [6]. Its

molecular formula is C1I9H17CIN203, with a molecular weight of 357 g/mol [7].
The primary mechanisms of laquinimod relevant to HD pathology include:

¢ Modulation of Cytokine Production: Laquinimod dampens hyperactive production of
proinflammatory cytokines (IL-1f, IL-5, IL-8, IL-10, IL-13, TNFa) in stimulated HD patient
monocytes, with more pronounced effects in manifest and pre-manifest HD cells compared to healthy

controls [3].

o Effects on NF-kB Signaling: Laquinimod reduces astrocytic NF-kB activation, thereby decreasing

the production of inflammatory mediators and potentially preserving myelin integrity [7] [3].

¢ Regulation of Immune Cell Function: Laquinimed promotes a shift from proinflammatory T-helper
1 (Thl) responses toward anti-inflammatory Th2/Th3 profiles, increases regulatory T cells, and

reduces leukocyte migration into the CNS [7] [6].

o Neuroprotective Effects: Laquinimod increases expression of brain-derived neurotrophic factor
(BDNF), which supports neuronal survival, and modulates microglial activation to reduce neuroaxonal

damage [7] [6].

e Potential Aryl Hydrocarbon Receptor Activation: Recent evidence suggests laquinimod may

activate the aryl hydrocarbon receptor (AhR) in astrocytes, contributing to its anti-inflammatory effects

[6].
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The following diagram illustrates laquinimod's multifaceted mechanism of action in Huntington's disease:
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Figure 1: Laquinimod's Multifaceted Mechanism of Action in Huntington's Disease

The diagram illustrates how laquinimod targets both peripheral and central inflammatory processes in
Huntington's disease. In the periphery, it modulates monocyte cytokine production and promotes a Th2/Th3
T-cell shift. Within the central nervous system, laquinimod inhibits astrocytic NF-kB activation, reduces
microglial activation, and enhances BDNF expression. These coordinated actions ultimately contribute to

neuroprotective effects that may slow disease progression.

Conclusions and Future Directions
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The investigation of laquinimod in Huntington's disease represents an important approach to targeting the
neuroinflammatory components of HD pathology. The completed LEGATO-HD phase 2 trial provided
evidence that while laquinimod did not demonstrate significant effects on motor function as measured by
UHDRS-TMS, it did significantly reduce caudate volume loss compared to placebo [1] [2]. This
dissociation between structural and clinical outcomes is not uncommon in neurodegenerative disease
trials and may reflect several factors, including the relatively slow progression of HD, the insensitivity of
clinical rating scales to detect subtle changes, or the possibility that longer treatment duration is needed to

translate structural preservation into functional benefits.
Future research directions for laquinimed in HD should consider:

e Longer Duration Trials: Given the chronic, progressive nature of HD and the potential
neuroprotective effects suggested by reduced caudate atrophy, studies of longer duration (e.g., 2-3

years) may be necessary to detect clinical benefits.

o Earlier Intervention: Targeting pre-manifest or very early-stage HD patients, when neuroprotective

strategies might have greater impact prior to significant neuronal loss.

e Combination Therapies: Exploring laquinimed in combination with huntingtin-lowering approaches

or other disease-modifying strategies to address multiple aspects of HD pathology simultaneously.

¢ Advanced Biomarker Development: Incorporating emerging biomarkers such as neurofilament light
chain, mHTT quantification in CSF, and advanced neuroimaging techniques to better assess treatment

response.

The favorable safety profile of laquinimod at the 0.5 mg and 1.0 mg doses, combined with its oral
administration, supports further clinical development. However, the failure to meet the primary clinical
endpoint in LEGATO-HD suggests that careful consideration of trial design, patient selection, and endpoint
selection will be crucial for future studies. As the HD therapeutic landscape evolves, laquinimod's unique
mechanism of action focusing on neuroinflammation may potentially complement other therapeutic
approaches targeting mutant huntingtin protein, DNA repair mechanisms, or specific symptomatic features of

HD [4] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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